(+)-异丁基 D-乳酸盐

描述

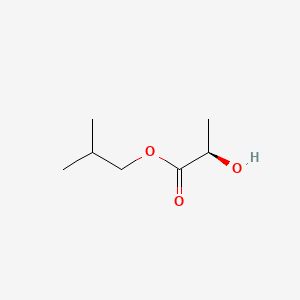

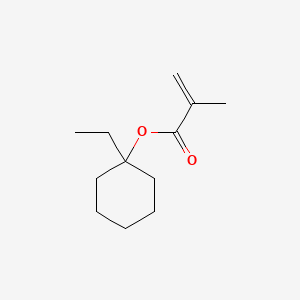

(+)-Isobutyl D-lactate is a chiral organic compound with the chemical formula C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>. It belongs to the class of lactic acid esters and is characterized by its specific stereochemistry. The compound is colorless, has a fruity odor, and is soluble in organic solvents.

Synthesis Analysis

The synthesis of (+)-Isobutyl D-lactate typically involves the esterification of D-lactic acid with isobutanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then purified and isolated.Molecular Structure Analysis

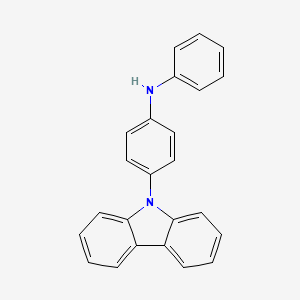

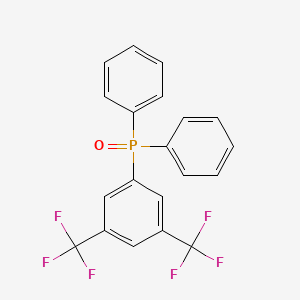

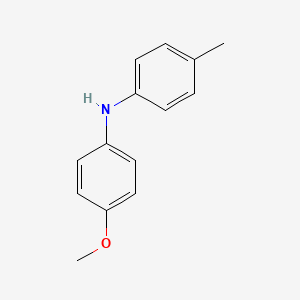

(+)-Isobutyl D-lactate has the following molecular structure:!Molecular Structure

Chemical Reactions Analysis

(+)-Isobutyl D-lactate can undergo hydrolysis to yield D-lactic acid and isobutanol. This reaction is reversible and can be influenced by pH and temperature.Physical And Chemical Properties Analysis

- Physical Properties :

- Molecular Weight: 146.19 g/mol

- Boiling Point: Approximately 180°C

- Density: Approximately 0.99 g/cm³

- Melting Point: Not well-defined due to its low melting point

- Chemical Properties :

- Reacts with water to form D-lactic acid and isobutanol.

- Soluble in organic solvents (e.g., ethanol, acetone).

科学研究应用

Specific Scientific Field

This application falls under the field of Gastroenterology .

Methods of Application or Experimental Procedures

The pathophysiology of D-lactate in the human body is studied. D-lactic acidosis in patients with short bowel syndrome as well as subclinical elevations of D-lactate in other diseases affecting the gastrointestinal tract are covered .

Results or Outcomes

Excessive accumulation of D-lactate in humans can lead to potentially life-threatening D-lactic acidosis. This metabolic phenomenon is well described in pediatric patients with short bowel syndrome . There is a research need to establish D-lactate as a minimally invasive biomarker in gastrointestinal diseases .

Joint Inflammation in Cattle

Specific Scientific Field

This application falls under the field of Veterinary Medicine .

Summary of the Application

During acute ruminal acidosis, joint inflammation causing lameness in cattle has been associated with a molecule called D-lactate .

Methods of Application or Experimental Procedures

Joint cells, known as fibroblast-like synoviocytes, were cultured in the presence or absence of andrographolide, a natural compound, to observe its impact on the expression of certain markers related to inflammation and metabolism .

Results or Outcomes

Andrographolide reduced the levels of inflammatory markers and metabolic changes triggered by D-lactate. It displayed the potential for reversing these harmful effects in the joint cells of cattle .

Lactate Metabolism in Human Health and Disease

Specific Scientific Field

This application falls under the field of Metabolic Biology .

Summary of the Application

The current understanding of lactate extends from its origins as a byproduct of glycolysis to its role in tumor metabolism, as identified by studies on the Warburg effect . Lactate plays an important role as a bridging signaling molecule that coordinates signaling among different cells, organs, and tissues .

Methods of Application or Experimental Procedures

The lactate shuttle hypothesis describes the roles of lactate in the delivery of oxidative and gluconeogenic substrates and cellular signaling . The effects of lactylation in various diseases, particularly inflammation and cancer, are also studied .

Results or Outcomes

Lactate is increasingly being explored as a signaling molecule. It has been shown to signal through its specific receptor G protein-coupled receptor 81 (GPR81) or to be transported into cells by monocarboxylate transporters (MCTs) .

Cardiovascular Diseases

Specific Scientific Field

This application falls under the field of Cardiology .

Summary of the Application

The effect of D-lactate has been reported to be related to the transport of some metabolites in the body, such as H+, pyruvic acid, and malate .

Methods of Application or Experimental Procedures

The presence of D-lactate/H+ cotransporter, D-lactate/pyruvic acid reverse transporter, and D-lactate/malate reverse transporter in the mitochondria are studied .

Results or Outcomes

The role of D-lactate in the transport of certain metabolites in the body is confirmed .

Transcriptional Response in Yeast

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

The transcriptional response of Saccharomyces cerevisiae, a type of yeast, to lactic acid has been studied .

Methods of Application or Experimental Procedures

The analysis was performed to reveal differentially expressed genes (DEGs) in the case of two highest D-lactate concentrations .

Results or Outcomes

The study found differentially expressed genes only in the case of the two highest D-lactate concentrations .

Inflammatory Bowel Disease

Specific Scientific Field

This application falls under the field of Gastroenterology .

Summary of the Application

D-lactate has been studied in the context of inflammatory bowel disease (IBD) .

Methods of Application or Experimental Procedures

Research is being conducted to understand the relationship between D-lactate and IBD .

Results or Outcomes

Further research is needed to better understand the relationship between D-lactate and IBD as well as the potential clinical applications of D-lactate measurement in IBD management .

安全和危害

(+)-Isobutyl D-lactate is generally considered safe for use in various applications. However, like any chemical compound, it should be handled with care. It is not known to pose significant hazards.

未来方向

Research on (+)-Isobutyl D-lactate could explore its potential applications in the fragrance industry, as well as its role in metabolic pathways and signaling. Further investigations into its biological effects and potential health implications are warranted.

属性

IUPAC Name |

2-methylpropyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAQKQBUKYCJS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204643 | |

| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Isobutyl D-lactate | |

CAS RN |

61597-96-4 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl-(R)-2-hydroxypropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl-(R)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)